1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
Starting Materials: 2,5-dimethylpyrrole and 5-chloro-2-methoxybenzaldehyde.
Reaction Conditions: Condensation reaction, typically using a Lewis acid catalyst such as aluminum chloride.
Carboxylation:
Starting Materials: Intermediate from the previous step.
Reaction Conditions: Carboxylation using carbon dioxide under high pressure or using a Grignard reagent followed by oxidation.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Pyrrole Ring:
Starting Materials: Acetylacetone and an amine (e.g., methylamine).
Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.
Intermediate: 2,5-dimethylpyrrole.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide
- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (amide, ester) in similar compounds can significantly alter their chemical properties and reactivity.
- Uniqueness: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct biological activity and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential and versatility
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 749219-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanism of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C14H14ClNO3
- Molecular Weight : 279.71886 g/mol
- Structure : The compound features a pyrrole ring substituted with a chloro and methoxy phenyl group, contributing to its biological activity.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Hep-2 | 3.25 | Induction of apoptosis |
P815 | 17.82 | Cell cycle arrest |
MCF7 | 12.50 | Apoptosis and necrosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .
The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies suggest that it may affect multiple pathways involved in cell survival and proliferation:
- Apoptotic Pathways : The compound has been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Regulation : It may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
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Study on Hepatocellular Carcinoma :
- Researchers administered varying doses of the compound to HepG2 cells and observed significant reductions in cell viability.
- Results indicated that the compound triggered both intrinsic and extrinsic apoptotic pathways.
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Breast Cancer Model :
- In a study involving MCF7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers.
- Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death.
Comparative Analysis
To further understand the efficacy of this compound compared to other compounds, a comparative analysis was conducted with similar pyrrole derivatives.
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
1-(5-Chloro-2-methoxyphenyl)-... | 3.25 | Hep-2 |
Compound X (similar structure) | 10.00 | HepG2 |
Compound Y (different structure) | 15.00 | MCF7 |
This table illustrates that this compound exhibits superior cytotoxicity compared to some related compounds .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(14(17)18)9(2)16(8)12-7-10(15)4-5-13(12)19-3/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXGRAFXCTDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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